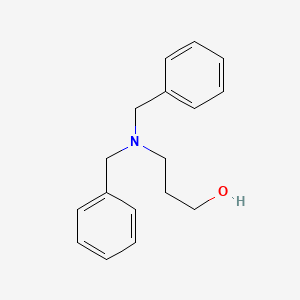

3-(Dibenzylamino)-1-propanol

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(dibenzylamino)propan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21NO/c19-13-7-12-18(14-16-8-3-1-4-9-16)15-17-10-5-2-6-11-17/h1-6,8-11,19H,7,12-15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKOXRTJFYFGTKJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN(CCCO)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30403282 | |

| Record name | 3-(Dibenzylamino)-1-propanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30403282 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3161-51-1 | |

| Record name | 3-(Dibenzylamino)-1-propanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30403282 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(Dibenzylamino)-1-propanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

3-(Dibenzylamino)-1-propanol CAS number 3161-51-1 properties

[1][2][3]

Executive Summary

3-(Dibenzylamino)-1-propanol (CAS 3161-51-1) is a specialized bifunctional building block characterized by a primary hydroxyl group and a tertiary amine protected by two benzyl groups.[1][2] This structural duality makes it a critical intermediate in organic synthesis, particularly for "masking" a primary amine while facilitating chemical modifications at the hydroxyl terminus.[2] It serves as a vital initiator in the synthesis of biocompatible polyglycerols and as a precursor for introducing 3-aminopropyl linkers into complex pharmaceutical scaffolds.[2] This guide details its physicochemical profile, validated synthesis protocols, and strategic applications in drug development and polymer chemistry.[2]

Physicochemical Profile

The compound presents as a viscous liquid or low-melting solid depending on purity and ambient conditions.[2] Its lipophilic dibenzyl moiety significantly alters its solubility profile compared to the parent amino alcohol, rendering it soluble in a wide range of organic solvents.[2]

Table 1: Core Technical Specifications

| Property | Value / Description | Note |

| CAS Number | 3161-51-1 | Verified Registry Number |

| IUPAC Name | 3-(Dibenzylamino)propan-1-ol | |

| Molecular Formula | C₁₇H₂₁NO | |

| Molecular Weight | 255.36 g/mol | |

| Appearance | Colorless to pale yellow liquid | Viscous; may solidify at low temps |

| Density | 1.037 g/mL at 25 °C | Denser than water |

| Refractive Index | High index due to aromatic rings | |

| Boiling Point | > 200 °C (at 760 mmHg) | Typically distilled under high vacuum |

| Solubility | DCM, Chloroform, Acetone, DMF | Low water solubility (hydrophobic) |

| pKa | ~9.5 (estimated for tertiary amine) | Basic nitrogen center |

Synthetic Routes & Optimization

Validated Synthesis Protocol

The most robust industrial and laboratory-scale synthesis involves the double alkylation of 3-amino-1-propanol with benzyl chloride or benzyl bromide.[2] This route is preferred over reductive amination for its operational simplicity and high yield.[2]

Protocol: Nucleophilic Substitution (Self-Validating System)

-

Rationale: Using a slight excess of benzyl halide ensures complete conversion of the primary amine to the tertiary dibenzyl amine, preventing mono-benzyl byproducts. Potassium carbonate acts as an acid scavenger to drive the equilibrium.[2]

Step-by-Step Methodology:

-

Reagents: Charge a round-bottom flask with 3-amino-1-propanol (1.0 equiv) and Potassium Carbonate (K₂CO₃, 5.0 equiv) in Acetone or Acetonitrile (0.5 M concentration).

-

Addition: Add Benzyl Bromide or Benzyl Chloride (2.2 equiv) dropwise at room temperature to control the exotherm.[2]

-

Reaction: Heat the mixture to reflux (approx. 60–80 °C) for 12–16 hours. Monitor reaction progress via TLC (SiO₂; Hexane/EtOAc) or LC-MS.[2]

-

Workup: Cool to room temperature. Filter off the inorganic salts (KCl/KBr and excess K₂CO₃).[2]

-

Purification: Concentrate the filtrate under reduced pressure. The residue is purified via vacuum distillation or flash column chromatography (SiO₂, eluting with Hexane/EtOAc gradient) to yield the pure oil.[2]

Figure 1: Synthetic pathway for the production of this compound via nucleophilic substitution.[2]

Reactivity & Functionalization Strategy

The strategic value of this compound lies in its role as a "Masked" Primary Amine .[2] The dibenzyl group is orthogonal to many reaction conditions (basic, acidic, oxidative) but can be cleanly removed via hydrogenolysis (Pd/C, H₂).

The "Protect-Modify-Deprotect" Workflow

Researchers use this molecule to attach a propyl-amine linker to a target scaffold.[2]

-

Activation: The hydroxyl group is converted to a leaving group (Mesylate, Tosylate, or Halide) or oxidized to an aldehyde.[2]

-

Coupling: The activated propyl chain is reacted with a nucleophile (e.g., a drug scaffold, a polymer backbone).[2]

-

Deprotection: Catalytic hydrogenation removes the benzyl groups, revealing the primary amine.[2]

Key Reactivity Profile:

-

Hydroxyl Group: Primary alcohol.[2] Reacts with SOCl₂ (to chloride), TsCl (to tosylate), or Dess-Martin Periodinane (to aldehyde).[2]

-

Amine: Tertiary, sterically bulky.[2] Non-nucleophilic under mild conditions due to steric hindrance of two benzyl groups, preventing unwanted quaternization.[2]

Figure 2: The "Protect-Modify-Deprotect" strategy utilizing the stability of the dibenzyl group.

Applications in Research & Development

Polymer Chemistry: Functional Initiators

In the synthesis of Biocompatible Polyglycerols , this compound acts as a functional initiator.[2] The hydroxyl group initiates the ring-opening polymerization of glycidol.[2] Post-polymerization, the dibenzyl groups are removed to generate amino-functionalized polyglycerols, which are critical for bioconjugation (e.g., attaching antibodies or drugs to the polymer).

Pharmaceutical Intermediates

While often confused with precursors for specific SSRIs (like Dapoxetine), this specific CAS is a general building block for:

-

Amino-Lipid Synthesis: Used in the creation of cationic lipids for mRNA delivery systems.[2]

-

Chiral Ligand Synthesis: The backbone is used to synthesize amino-alcohol ligands for asymmetric catalysis.[2]

-

Fragment-Based Drug Discovery: Provides a flexible C3 linker to improve solubility and pharmacokinetic properties of lead compounds.[2]

Handling & Safety (MSDS Summary)

Signal Word: WARNING

| Hazard Class | H-Code | Statement |

| Skin Irritation | H315 | Causes skin irritation.[2] |

| Eye Irritation | H319 | Causes serious eye irritation.[2] |

| STOT-SE | H335 | May cause respiratory irritation.[2] |

Precautionary Measures:

-

PPE: Wear nitrile gloves and safety goggles.[2] The compound is lipophilic and can penetrate skin; handle with care.[2]

-

Storage: Store in a cool, dry place under inert atmosphere (Nitrogen/Argon) to prevent oxidation of the amine over long periods.

-

Spill: Absorb with inert material (vermiculite/sand) and dispose of as hazardous organic waste.[2]

References

-

PubChem. "this compound Compound Summary."[2] National Center for Biotechnology Information.[2] Accessed Jan 2026.[2][3] [Link][2]

-

Organic Syntheses. "General Procedures for Alkylation of Amines." (Methodology adaptation for Dibenzylation). [Link]

-

Royal Society of Chemistry. "Biocompatible fluorinated polyglycerols for droplet microfluidics."[2] Lab on a Chip, 2016. (Cites use as initiator). [Link]

-

European Chemicals Agency (ECHA). "Registration Dossier for this compound."[2] [Link][2]

physical and chemical properties of 3-(Dibenzylamino)-1-propanol

The following technical guide details the physical and chemical properties, synthesis, and applications of 3-(Dibenzylamino)-1-propanol (CAS 3161-51-1). This document is structured for researchers and process chemists, focusing on actionable data, robust synthetic protocols, and mechanistic insights.

CAS Registry Number: 3161-51-1 Synonyms: N,N-Dibenzyl-3-aminopropanol; 3-[Bis(phenylmethyl)amino]-1-propanol Formula: C₁₇H₂₁NO Molecular Weight: 255.36 g/mol [1][2][3]

Executive Summary & Strategic Utility

This compound serves as a critical C3-amino linker in medicinal chemistry.[3] Its primary value lies in the dibenzyl protection of the nitrogen atom, which renders the amine non-nucleophilic and chemically robust against a wide range of conditions (basic, oxidative, and mild acidic environments).[3] This allows researchers to selectively functionalize the hydroxyl group (e.g., conversion to a halide, mesylate, or aldehyde) without interference from the amine.[3] The benzyl groups can be cleanly removed via catalytic hydrogenolysis (Pd/C, H₂) at the final stage of synthesis to reveal a primary amine, making this compound a staple in the "Protect-Functionalize-Deprotect" strategy for alkaloid and pharmaceutical synthesis.[3]

Physicochemical Profile

The following data aggregates experimental values and high-confidence predicted parameters essential for process design and handling.

| Property | Value | Condition / Note |

| Physical State | Liquid | Viscous, colorless to pale yellow |

| Density | 1.037 g/mL | at 25 °C (Experimental) |

| Refractive Index ( | 1.562 | Standard reference |

| Boiling Point | ~389 °C | Predicted (760 mmHg); decomposes before boiling at atm.[3] |

| Flash Point | 113 °C (235 °F) | Closed Cup |

| Solubility (Water) | Low | Hydrophobic benzyl groups dominate |

| Solubility (Organic) | High | Miscible with DCM, EtOAc, MeOH, Toluene |

| LogP | 2.90 | Predicted (Lipophilic) |

| pKa (Conj.[3] Acid) | ~9.5 - 10.0 | Typical for tertiary amines; protonates in acidic media |

| Acidity (OH) | ~15.1 | Alcohol proton |

Expert Insight: The high lipophilicity (LogP ~2.9) compared to the parent 3-amino-1-propanol (LogP ~ -1.[3]0) significantly alters the extraction protocol. Unlike the parent amino alcohol, which requires salting out or n-butanol extraction, the dibenzyl derivative extracts easily into dichloromethane or ethyl acetate from basic aqueous solutions.[3]

Synthetic Methodologies & Self-Validating Protocols[3]

A. Synthesis Route: Double Alkylation (Nucleophilic Substitution)

The most direct industrial route involves the reaction of 3-amino-1-propanol with benzyl chloride.

Reaction:

Protocol (Self-Validating):

-

Setup: Charge a round-bottom flask with 3-amino-1-propanol (1.0 equiv), Potassium Carbonate (2.5 equiv), and Ethanol (solvent).

-

Addition: Add Benzyl Chloride (2.1 equiv) dropwise at room temperature to control exotherm.

-

Reflux: Heat to reflux (approx. 78 °C) for 6–12 hours.

-

Validation Point: Monitor via TLC (Mobile phase: 20% EtOAc/Hexanes). The starting primary amine (ninhydrin active) should disappear; the tertiary amine product will be UV active and less polar.

-

-

Workup:

-

Filter off solid salts (KCl, excess K₂CO₃).[4]

-

Concentrate the filtrate.

-

Redissolve residue in Ethyl Acetate and wash with 1M NaOH (to ensure free base form) followed by Brine.

-

Dry over Na₂SO₄ and concentrate.

-

-

Purification: Vacuum distillation is possible but difficult due to high BP. Column chromatography (Silica, Hexane/EtOAc gradient) is preferred for high purity.

B. Synthesis Route: Reductive Amination (Cleaner Profile)

For laboratory scale where avoiding over-alkylation (quaternary ammonium salts) is critical, reductive amination is superior.

Reaction:

Reactivity & Functionalization Logic

The utility of this compound is defined by the orthogonality of the alcohol and the protected amine.[3]

Key Transformations

-

Hydroxyl Activation: The -OH group can be converted to a leaving group (Tosylate, Mesylate, or Halide).

-

Note: Use non-acidic conditions (e.g., MsCl/Et₃N) to prevent protonation of the amine, although the salt form is stable.[3]

-

-

Chain Extension: The activated alkyl chain can undergo nucleophilic substitution (e.g., with cyanide or amines) to extend the carbon skeleton.

-

Deprotection: The benzyl groups are removed via Hydrogenolysis (H₂, Pd/C, MeOH/AcOH) to yield the primary amine product.

Visualization of Chemical Pathways

The following diagram illustrates the synthesis and downstream utility of the compound.

Caption: Synthesis and strategic functionalization pathways for this compound.

Handling, Safety, and Storage[3][6]

Hazard Classification (GHS)[7]

-

Signal Word: Warning

-

H315: Causes skin irritation.[5]

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Storage Protocols

-

Atmosphere: Store under inert gas (Nitrogen or Argon) to prevent slow oxidation of the amine or absorption of atmospheric moisture, although the compound is relatively stable.

-

Temperature: Room temperature is acceptable, but cool storage (2–8 °C) prolongs shelf life.

-

Incompatibility: Strong oxidizing agents (e.g., peroxides, permanganates) will attack the benzyl positions or the amine nitrogen (N-oxide formation).

References

-

PubChem Compound Summary . "this compound (CAS 3161-51-1)".[1][2][3][5] National Center for Biotechnology Information. Link

-

Sigma-Aldrich . "Product Specification: this compound, 99%". Merck KGaA. Link

-

ChemicalBook . "this compound Properties and Safety". Link

-

Organic Chemistry Portal . "Protective Groups: Benzylamines".[6] (General reference for debenzylation protocols). Link

Sources

- 1. This compound | C17H21NO | CID 4437007 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [wap.guidechem.com]

- 3. angenesci.com [angenesci.com]

- 4. CN108017518B - 1,3-Diphenyl-1-propanol and preparation method thereof - Google Patents [patents.google.com]

- 5. echemi.com [echemi.com]

- 6. Benzylamines [organic-chemistry.org]

A Technical Guide to 3-(Dibenzylamino)-1-propanol: Molecular Characteristics and Physicochemical Properties

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

3-(Dibenzylamino)-1-propanol is a tertiary amino alcohol characterized by a propanol backbone substituted with a dibenzylamino group.[1] This molecule serves as a versatile intermediate in organic synthesis and holds potential as a scaffold in medicinal chemistry and materials science. Its structure combines the nucleophilicity of a tertiary amine, the reactivity of a primary alcohol, and the steric and electronic properties of two benzyl groups. This guide provides a comprehensive overview of its molecular structure, physicochemical properties, a plausible synthetic pathway with mechanistic insights, and its potential applications in a research and development setting.

Molecular Structure and Identification

Structural Elucidation

The fundamental structure of this compound consists of a three-carbon propanol chain where the hydroxyl (-OH) group is at the C1 position. The nitrogen atom of an amino group is attached to the C3 position. This nitrogen is further substituted with two benzyl groups (–CH₂C₆H₅), rendering it a tertiary amine. The presence of the hydroxyl group classifies it as an alcohol, while the nitrogen-containing group makes it an amine; hence, it is structurally defined as an amino alcohol.[1]

The IUPAC name for this compound is 3-(dibenzylamino)propan-1-ol .[2] The benzyl groups provide significant steric bulk and introduce aromatic character, influencing the molecule's solubility, reactivity, and potential for pi-stacking interactions.

Caption: 2D Molecular Structure of this compound.

Chemical Identifiers

For unambiguous identification in databases and regulatory documents, a standardized set of identifiers is crucial.

| Identifier | Value | Source |

| Molecular Formula | C₁₇H₂₁NO | [2][3] |

| CAS Number | 3161-51-1 | [2][3][4] |

| SMILES | OCCCN(Cc1ccccc1)Cc2ccccc2 | [2][4] |

| InChI | 1S/C17H21NO/c19-13-7-12-18(14-16-8-3-1-4-9-16)15-17-10-5-2-6-11-17/h1-6,8-11,19H,7,12-15H2 | [2][4] |

| InChIKey | LKOXRTJFYFGTKJ-UHFFFAOYSA-N | [2][4] |

Physicochemical Properties

The physical properties of this compound are essential for its handling, purification, and application in various reaction conditions.

| Property | Value | Source |

| Molecular Weight | 255.35 g/mol | [2][3][4][5] |

| Appearance | Liquid | [4] |

| Density | 1.037 g/mL at 25 °C | [4] |

| Refractive Index | n20/D 1.562 | [4] |

These properties indicate that the compound is a relatively dense liquid at standard laboratory conditions. Its high molecular weight and the presence of aromatic rings contribute to a boiling point that is expected to be significantly above that of simpler alcohols or amines.

Synthesis and Mechanistic Considerations

While multiple synthetic routes can be envisioned, a common and reliable method for preparing tertiary amines of this nature is through the nucleophilic substitution of an alkyl halide with a secondary amine.

Retrosynthetic Analysis & Proposed Pathway

A logical retrosynthetic disconnection breaks the C-N bond, suggesting dibenzylamine and a 3-halopropanol (e.g., 3-chloro-1-propanol or 3-bromo-1-propanol) as plausible starting materials. The synthesis proceeds via an Sₙ2 reaction where the nitrogen atom of dibenzylamine acts as the nucleophile.

Caption: Retrosynthetic analysis for this compound.

Experimental Protocol: Synthesis via Nucleophilic Substitution

This protocol is a self-validating system, designed for clarity and reproducibility.

Objective: To synthesize this compound from dibenzylamine and 3-chloro-1-propanol.

Materials:

-

Dibenzylamine

-

3-Chloro-1-propanol

-

Potassium carbonate (K₂CO₃), anhydrous

-

Acetonitrile (CH₃CN), anhydrous

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add dibenzylamine (1.0 eq), 3-chloro-1-propanol (1.1 eq), and anhydrous potassium carbonate (2.0 eq).

-

Causality: Potassium carbonate is a mild base used to neutralize the HCl formed during the reaction, driving the equilibrium towards the product. A slight excess of the chloro-propanol ensures complete consumption of the more valuable dibenzylamine.

-

-

Solvent Addition: Add anhydrous acetonitrile to the flask to create a solution with a concentration of approximately 0.5 M with respect to dibenzylamine.

-

Causality: Acetonitrile is a polar aprotic solvent that effectively solvates the cation (K⁺) while poorly solvating the anion (Cl⁻), which enhances the nucleophilicity of the amine and facilitates the Sₙ2 reaction.

-

-

Reaction: Heat the mixture to reflux (approx. 82 °C) and maintain for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup: Cool the reaction mixture to room temperature. Filter off the solid potassium carbonate and salts. Concentrate the filtrate under reduced pressure to remove the acetonitrile.

-

Extraction: Redissolve the residue in ethyl acetate. Wash the organic layer sequentially with saturated aqueous NaHCO₃ and brine.

-

Causality: The NaHCO₃ wash removes any remaining acidic impurities, and the brine wash helps to break any emulsions and remove bulk water from the organic phase.

-

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude oil via silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the final product as a pure liquid.

Potential Applications in Drug Development

While this compound is primarily a research chemical, its structural motifs are relevant to drug development.[3]

-

Scaffold for Novel Compounds: Amino alcohols are a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs. This compound can serve as a starting point for the synthesis of new chemical entities.

-

Intermediate in Multi-Step Synthesis: Propanol and its derivatives are widely used as intermediates in the pharmaceutical industry.[6][7][8] The dibenzylamino group is a common protecting group for a primary or secondary amine. The benzyl groups can be readily removed via catalytic hydrogenation (e.g., using H₂ gas and a Palladium-on-carbon catalyst) to reveal a free amine, which can then be further functionalized. This strategy is a cornerstone of complex molecule synthesis.

-

Physical Property Modifier: In drug formulation, excipients are used to enhance the solubility or stability of active pharmaceutical ingredients (APIs).[8] While not a direct application of this specific molecule, related amino alcohols can be investigated for such properties.

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound presents several hazards.[2]

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Handling Recommendations:

-

Work in a well-ventilated chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

Avoid inhalation of vapors and direct contact with skin and eyes.

-

Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Conclusion

This compound is a well-defined chemical compound with a molecular weight of 255.35 g/mol .[4][5] Its structure, featuring a tertiary amine and a primary alcohol, makes it a valuable intermediate for synthetic chemists. For professionals in drug development, its most significant role lies in its potential as a protected amino alcohol scaffold, enabling the construction of more complex, pharmacologically relevant molecules. A thorough understanding of its properties and safe handling procedures is essential for its effective and responsible use in a research environment.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

LookChem. (n.d.). 3-(Benzylamino)propan-1-ol. Retrieved from [Link]

-

PubChem. (n.d.). 3-(Benzylamino)propanol. National Center for Biotechnology Information. Retrieved from [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Crucial Role of 3-Diethylamino-1-Propanol in Pharma Manufacturing. Retrieved from [Link]

-

GeeksforGeeks. (2024). Applications of Propanol. Retrieved from [Link]

-

Lab Alley. (n.d.). Propanol Uses & Benefits. Retrieved from [Link]

- Google Patents. (2011). CN102146020A - Method for synthesizing 1,3-diphenyl-1-propanol compound.

-

Organic Syntheses. (n.d.). Catalytic enantioselective addition of dialkylzincs to aldehydes using (2S)-(−)-3-exo-(dimethylamino)isoborneol [(2S)-DAIB]: (R)-(+)-1-Phenyl-1-propanol. Retrieved from [Link]

Sources

- 1. 3-(二苄氨基)-1-丙醇 99% | Sigma-Aldrich [sigmaaldrich.cn]

- 2. This compound | C17H21NO | CID 4437007 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. 3-(二苄氨基)-1-丙醇 99% | Sigma-Aldrich [sigmaaldrich.com]

- 5. This compound 99 3161-51-1 [sigmaaldrich.com]

- 6. nbinno.com [nbinno.com]

- 7. Applications of Propanol - GeeksforGeeks [geeksforgeeks.org]

- 8. laballey.com [laballey.com]

Technical Monograph: C17H21NO Amino Alcohols & Isomeric Drug Scaffolds

[1]

Executive Summary

The molecular formula C17H21NO represents a critical chemical space in pharmaceutical chemistry, encompassing several bioactive isomers. While the formula is most famously associated with the antihistamine Diphenhydramine and the SNRI Atomoxetine , neither of these blockbuster drugs is chemically an "amino alcohol" (both are amino ethers).[1]

The specific structural isomer that satisfies the strict IUPAC definition of an amino alcohol (containing a free hydroxyl group and an amine) is 3-(Dibenzylamino)propan-1-ol .[1] This molecule serves as a vital intermediate in organic synthesis, particularly as a building block for functionalized amines and chiral auxiliaries.[1]

This guide provides the definitive IUPAC nomenclature for the true amino alcohol, contrasts it with its pharmacological ether isomers, and details the synthesis protocols for laboratory application.[1]

Part 1: The Definitive IUPAC Nomenclature

The True Amino Alcohol

For the molecule containing a free hydroxyl (-OH) group and a dibenzyl-substituted amine:

| Common Name | 3-(Dibenzylamino)-1-propanol |

| Preferred IUPAC Name | 3-(Dibenzylamino)propan-1-ol |

| Systematic IUPAC Name | 3-[Bis(phenylmethyl)amino]propan-1-ol |

| CAS Registry Number | 3161-51-1 |

| Molecular Weight | 255.36 g/mol |

| Functional Classification | Primary Alcohol, Tertiary Amine |

Structural Logic:

-

Parent Chain: Propan-1-ol (3-carbon chain with a terminal hydroxyl group).[1]

-

N-Substitution: Two benzyl groups (phenylmethyl) attached to the nitrogen.[1]

The "Pseudo-Alcohol" Drug Isomers (Amino Ethers)

Researchers often encounter C17H21NO in the context of drug development.[1] It is crucial to distinguish the alcohol from the ether derivatives.

| Drug Molecule | Diphenhydramine | Atomoxetine | Phenyltoloxamine |

| Class | Amino Ether (Ethanolamine deriv.)[1] | Amino Ether (Propylamine deriv.)[1] | Amino Ether |

| IUPAC Name | 2-(Diphenylmethoxy)-N,N-dimethylethanamine | (3R)-N-methyl-3-(2-methylphenoxy)-3-phenylpropan-1-amine | N,N-dimethyl-2-(2-benzylphenoxy)ethanamine |

| Status | H1 Antagonist (Benadryl) | SNRI (Strattera) | Antihistamine |

| Key Difference | The oxygen is part of an ether linkage (C-O-C), not a hydroxyl group (-OH). | Ether linkage. | Ether linkage. |

Part 2: Structural Visualization & Isomerism[1]

The following diagram illustrates the structural divergence of the C17H21NO formula, highlighting the functional group differences that dictate reactivity and pharmacological application.

Caption: Structural divergence of C17H21NO isomers. Green path indicates the true amino alcohol; Red path indicates pharmaceutical ethers.

Part 3: Synthesis Protocol for 3-(Dibenzylamino)propan-1-ol[1]

This protocol details the synthesis of the true amino alcohol isomer, often used as a linker or intermediate in the synthesis of more complex pharmaceutical agents.[1]

Reaction Scheme

Reactants: 3-Aminopropan-1-ol + Benzyl Chloride (or Benzyl Bromide) Reagent: Potassium Carbonate (K₂CO₃) Solvent: Acetone or DMF Mechanism: SN2 Nucleophilic Substitution (N-Alkylation)

Step-by-Step Methodology

-

Preparation of Reagents:

-

Charge a 500 mL round-bottom flask with 3-aminopropan-1-ol (1.0 eq, 7.51 g, 100 mmol).

-

Add Acetone (150 mL) as the solvent. (DMF may be used for higher temperatures if reaction is sluggish).

-

Add finely powdered Potassium Carbonate (K₂CO₃) (3.0 eq, 41.4 g, 300 mmol) to act as the acid scavenger.[1]

-

-

Addition:

-

Cool the mixture to 0°C using an ice bath.

-

Add Benzyl Chloride (2.1 eq, 26.6 g, 210 mmol) dropwise over 30 minutes to control the exotherm.

-

-

Reaction:

-

Allow the mixture to warm to room temperature.

-

Heat to reflux (approx. 56°C) and stir for 12–16 hours .

-

Validation: Monitor reaction progress via TLC (Silica gel, 5% MeOH in DCM). The spot for the primary amine (low Rf) should disappear, replaced by the tertiary amine product (higher Rf).

-

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Filter off the solid inorganic salts (KCl/K₂CO₃) and wash the cake with acetone.

-

Concentrate the filtrate under reduced pressure (Rotavap) to remove the solvent.

-

-

Purification:

-

Dissolve the residue in Ethyl Acetate (100 mL) and wash with water (2 x 50 mL) and brine (50 mL).

-

Dry the organic layer over anhydrous Na₂SO₄.

-

Purify via Column Chromatography (Silica Gel, Hexane:Ethyl Acetate gradient 9:1 to 7:3).

-

-

Characterization:

-

Appearance: Colorless to pale yellow oil.[1]

-

Yield: Typical yields range from 70–85%.

-

1H NMR (CDCl3): Look for the disappearance of N-H protons and the appearance of benzylic protons (~3.6 ppm, singlet, 4H).

-

Part 4: Comparative Physicochemical Properties[1]

Understanding the difference between the alcohol and ether forms is critical for formulation and pharmacokinetics.

| Property | 3-(Dibenzylamino)propan-1-ol | Diphenhydramine (Ether) |

| H-Bond Donor Count | 1 (Hydroxyl group) | 0 (Ether oxygen) |

| H-Bond Acceptor Count | 2 (Amine + Hydroxyl) | 2 (Amine + Ether) |

| LogP (Lipophilicity) | ~2.9 | ~3.3 (More lipophilic) |

| pKa (Base) | ~9.5 (Tertiary Amine) | ~9.0 (Tertiary Amine) |

| Metabolic Fate | Oxidation to carboxylic acid; Glucuronidation. | N-demethylation; O-dealkylation (CYP2D6).[1] |

| Solubility | Moderate water solubility; soluble in alcohols.[1] | Low water solubility (free base); High as HCl salt.[1] |

Why the Distinction Matters in Drug Design

-

Diphenhydramine relies on the ether linkage for its flexibility and lipophilicity, allowing it to cross the Blood-Brain Barrier (BBB) and cause sedation (H1 antagonism in the CNS).[1]

-

3-(Dibenzylamino)propan-1-ol possesses a free hydroxyl group, making it more polar and a prime candidate for further derivatization (e.g., esterification to create prodrugs) or as a chiral ligand in asymmetric synthesis (specifically in Sharpless-type reactions).

References

-

PubChem. (2025).[1][5] 3-(Dibenzylamino)propan-1-ol (Compound).[1][6][5][7] National Library of Medicine.[1] Available at: [Link]

-

PubChem. (2025).[1][5] Diphenhydramine (Compound).[1][8] National Library of Medicine.[1] Available at: [Link][1]

-

NIST Chemistry WebBook. (2025).[1] Diphenhydramine Spectral Data. National Institute of Standards and Technology.[1] Available at: [Link][1]

Sources

- 1. This compound 99 3161-51-1 [sigmaaldrich.com]

- 2. 3-Dimethylamino-1-propanol | 3179-63-3 | Benchchem [benchchem.com]

- 3. CAS 879-72-1: 1-Propanone, 3-(dimethylamino)-1-phenyl-, hy… [cymitquimica.com]

- 4. 3-(Dimethylamino)-1-phenylpropan-1-ol | C11H17NO | CID 110665 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | C17H21NO | CID 4437007 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Page loading... [wap.guidechem.com]

- 7. This compound | 3161-51-1 [amp.chemicalbook.com]

- 8. benadryl.com [benadryl.com]

FT-IR spectrum analysis of 3-(Dibenzylamino)-1-propanol

An In-depth Technical Guide to the FT-IR Spectrum Analysis of 3-(Dibenzylamino)-1-propanol

Abstract

This technical guide provides a comprehensive analysis of the Fourier-Transform Infrared (FT-IR) spectrum of this compound. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple peak-listing to offer a foundational understanding of how the molecule's structural features—a primary alcohol, a tertiary amine, and dibenzyl groups—translate into a unique infrared spectral signature. We will explore the underlying principles of molecular vibrations, detail a robust experimental protocol, and conduct a systematic interpretation of the spectrum, grounding our analysis in authoritative spectroscopic principles.

Introduction: The Molecular Architecture of this compound

This compound, with the chemical formula (C₆H₅CH₂)₂N(CH₂)₃OH, is a molecule that incorporates several key functional groups, each with distinct vibrational characteristics.[1][2] Its structure features a propanol backbone, providing a primary hydroxyl (-OH) group and an aliphatic chain. The nitrogen atom is trisubstituted, forming a tertiary amine, and is attached to two benzyl groups. This unique combination makes FT-IR spectroscopy an exceptionally powerful tool for its structural confirmation and purity assessment.

The utility of FT-IR lies in its ability to probe the vibrational modes of covalent bonds.[3] When infrared radiation is passed through a sample, specific frequencies are absorbed, corresponding to the energy required to excite these bonds to a higher vibrational state.[4] This absorption pattern creates a spectrum that serves as a molecular "fingerprint."[3][5] For a molecule like this compound, the FT-IR spectrum allows for the unambiguous identification of its hydroxyl, aromatic, and amino-aliphatic moieties.

Caption: Molecular structure of this compound.

Experimental Protocol: Ensuring Data Integrity

The acquisition of a high-quality FT-IR spectrum is paramount for accurate analysis. The following protocol outlines a self-validating system using a modern FT-IR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory, which is ideal for liquid samples.

Instrument and Sample Preparation

-

Instrument Initialization: Allow the FT-IR spectrometer to warm up for at least 30 minutes to ensure the stability of the infrared source and detector.

-

ATR Crystal Cleaning: The causality behind this step is critical; any residue on the ATR crystal will appear in the spectrum. Clean the crystal surface (typically diamond or zinc selenide) with a suitable solvent (e.g., isopropanol) and a lint-free wipe. Verify cleanliness by running a preliminary background scan; it should be flat and free of significant peaks.

-

Sample Application: this compound is a liquid at room temperature.[2] Place a single drop of the neat liquid onto the center of the ATR crystal, ensuring complete coverage of the crystal surface.

Data Acquisition Workflow

Caption: Workflow for FT-IR data acquisition using an ATR accessory.

-

Background Collection: Before analyzing the sample, a background spectrum must be collected. This scan measures the ambient environment (atmospheric water vapor and carbon dioxide) and the instrument's optical path. Trustworthiness: This step is a self-validating control; the instrument software automatically subtracts this background from the sample spectrum, ensuring that the resulting data represents only the sample itself.

-

Sample Spectrum Collection:

-

Wavenumber Range: 4000 cm⁻¹ to 600 cm⁻¹.

-

Resolution: 4 cm⁻¹. This is a standard resolution that provides sufficient detail for distinguishing most functional group peaks without introducing excessive noise.

-

Number of Scans: 16 to 32 scans. Co-adding multiple scans is a crucial step to improve the signal-to-noise ratio (S/N).

-

-

Data Processing: The collected interferogram is subjected to a Fourier transform to generate the final spectrum. A baseline correction and an ATR correction (which accounts for the wavelength-dependent depth of penetration of the IR beam) are typically applied automatically by the software.

Spectral Interpretation: Decoding the Vibrational Signature

The FT-IR spectrum of this compound can be logically divided into the functional group region (4000-1500 cm⁻¹) and the fingerprint region (<1500 cm⁻¹).[3][5]

The Functional Group Region (4000 cm⁻¹ – 1500 cm⁻¹)

This region is dominated by stretching vibrations of key bonds and is the most diagnostic for identifying the primary functional groups.[6]

-

O-H Stretching (Alcohol): ~3500-3200 cm⁻¹

-

Observation: A strong and characteristically broad absorption band is expected in this region.[7]

-

Expertise & Causality: The breadth of this peak is a direct consequence of intermolecular hydrogen bonding between the hydroxyl groups of different molecules.[8] This creates a population of O-H bonds with a wide distribution of bond strengths, leading to a broad absorption envelope rather than a sharp peak. The presence of this band is definitive proof of the alcohol functionality.

-

-

C-H Stretching (Aromatic and Aliphatic): ~3100-2850 cm⁻¹

-

Aromatic =C-H Stretch (~3100-3000 cm⁻¹): One or more weak to medium sharp peaks are expected just above 3000 cm⁻¹. Their presence is a key indicator of the aromatic rings in the benzyl groups.[9][10][11]

-

Aliphatic -C-H Stretch (~2960-2850 cm⁻¹): Stronger, sharp absorptions will appear just below 3000 cm⁻¹. These arise from the symmetric and asymmetric stretching vibrations of the CH₂ groups in the propanol backbone and the benzylic methylenes.[11]

-

-

Absence of N-H Stretching: A Key Identifier for Tertiary Amines

-

Observation: A critical diagnostic feature for this compound is the absence of any absorption bands in the 3500-3300 cm⁻¹ region where primary (two bands) and secondary (one band) amines typically absorb.[12][13]

-

Trustworthiness: This "negative evidence" is a powerful and reliable confirmation of the tertiary nature of the amine, as the nitrogen atom has no attached hydrogen atoms to produce an N-H stretching vibration.[14][15]

-

-

Aromatic C=C Stretching (Benzene Ring): ~1600-1450 cm⁻¹

-

Observation: A series of medium to sharp bands will appear in this region due to the in-ring carbon-carbon double bond stretching vibrations of the two benzyl groups. Typically, two prominent bands are seen near 1600 cm⁻¹ and 1500-1400 cm⁻¹.[9][10] The presence of multiple peaks in this area is highly characteristic of an aromatic compound.[9]

-

The Fingerprint Region (<1500 cm⁻¹)

This region contains a high density of complex absorptions, including bending vibrations and C-C, C-O, and C-N single bond stretches.[16] While individual peak assignment can be challenging due to vibrational coupling, the overall pattern is unique to the molecule.

-

CH₂ Bending (Scissoring): ~1465 cm⁻¹

-

C-N and C-O Stretching: ~1250-1000 cm⁻¹

-

C-N Stretch: The stretching vibration of the C-N bonds in the tertiary amine is expected to appear in the 1250-1020 cm⁻¹ range for aliphatic amines.[12][19] This peak may be of weak to medium intensity.

-

C-O Stretch: The primary alcohol will exhibit a strong C-O stretching band, typically around 1050 cm⁻¹.[3] This strong absorption is another definitive marker for the alcohol group.

-

-

Aromatic C-H Out-of-Plane (OOP) Bending: ~900-675 cm⁻¹

-

Observation: Strong absorptions are expected in this region from the C-H bonds of the benzene rings bending out of the plane of the ring.[9] For the monosubstituted benzyl groups, a strong band around 770-730 cm⁻¹ and another near 710-690 cm⁻¹ are typically observed.

-

Data Summary and Conclusion

The FT-IR analysis provides a rapid and non-destructive method for the structural verification of this compound. The spectrum is defined by a few key, high-confidence features that confirm the presence of all expected functionalities.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group Assignment | Intensity |

| ~3500-3200 | O-H Stretch (H-bonded) | Primary Alcohol | Strong, Broad |

| ~3100-3000 | =C-H Stretch | Aromatic (Benzyl) | Medium, Sharp |

| ~2960-2850 | -C-H Stretch | Aliphatic (CH₂) | Strong, Sharp |

| ~1600 & ~1500-1400 | C=C Ring Stretch | Aromatic (Benzyl) | Medium, Sharp |

| ~1465 | CH₂ Bend (Scissoring) | Aliphatic (CH₂) | Medium |

| ~1250-1020 | C-N Stretch | Tertiary Amine | Medium to Weak |

| ~1050 | C-O Stretch | Primary Alcohol | Strong |

| ~770-690 | C-H OOP Bend | Aromatic (Monosubstituted) | Strong |

References

-

IR Spectroscopy Tutorial: Aromatics. (n.d.). UCLA Chemistry. [Link]

-

IR Spectroscopy Tutorial: Amines. (n.d.). UCLA Chemistry. [Link]

-

Spectroscopy of Aromatic Compounds. (2023). OpenStax. [Link]

-

Aromatic C-H stretching: Significance and symbolism. (2025). ScienceDirect. [Link]

-

Interpreting Infrared Spectra. (n.d.). Specac Ltd. [Link]

-

Organic Nitrogen Compounds III: Secondary and Tertiary Amines. (2019). Spectroscopy Online. [Link]

-

INFRARED SPECTROSCOPY. (n.d.). St. Paul's Cathedral Mission College. [Link]

-

Spectroscopy of Amines. (2023). OpenStax. [Link]

-

The Infrared Spectra of the Amines. (n.d.). Illinois State University. [Link]

-

IR Absorption Table. (n.d.). University of Colorado Boulder. [Link]

-

Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. (2016). Master Organic Chemistry. [Link]

-

Identification of Hydroxyl and Polysiloxane Compounds via Infrared Absorption Spectroscopy with Targeted Noise Analysis. (2024). MDPI. [Link]

-

FT-IR spectra in the hydroxyl group stretching region. (n.d.). ResearchGate. [Link]

-

Determination of hydroxyl concentrations in prepolymers from the infrared absorption band of tetrahydrofuran-associated hydroxyl groups. (1990). ACS Publications. [Link]

-

Table of Characteristic IR Absorptions. (n.d.). UCLA Chemistry. [Link]

-

THE MODES OF STRETCHING AND BENDING. (n.d.). John Wiley & Sons. [Link]

-

This compound. (n.d.). PubChem. [Link]

-

Infrared Spectrometry. (n.d.). Michigan State University. [Link]

-

Infrared Spectra of Some Common Functional Groups. (2020). Chemistry LibreTexts. [Link]

-

Bending vibrations (deformations) of CH2 group. (n.d.). ResearchGate. [Link]

-

What is the difference between a c-h stretch and c-h bend in terms of IR spectrometry? (2020). Quora. [Link]

-

Infrared Spectroscopy Lecture. (n.d.). University of Wisconsin-Madison. [Link]

-

This compound - Optional[Raman] - Spectrum - SpectraBase. (n.d.). SpectraBase. [Link]

-

Infrared and Raman Spectroscopy. (n.d.). University of Potsdam. [Link]

-

Infrared Spectra of Some Common Functional Groups. (2024). Chemistry LibreTexts. [Link]

-

IR Spectrum and Characteristic Absorption Bands. (n.d.). Maricopa Open Digital Press. [Link]

-

3-(Benzylamino)propanol. (n.d.). PubChem. [Link]

-

Infrared Spectroscopy. (n.d.). Michigan State University. [Link]

-

1-Propanol, 3-(diethylamino)-. (n.d.). NIST WebBook. [Link]

-

FT-IR spectrum of the obtained PCL 3 initiated by amino alcohol. (n.d.). ResearchGate. [Link]

-

How to Identify Alcohols and Amines in the IR Spectrum. (2016). Dummies.com. [Link]

-

MS, CD, AND FT-IR CHARACTERIZATION OF FIVE NEWLY SYNTHESIZED HISTIDINE-CONTAINING Ala- AND Gly-BASED PEPTIDES. (n.d.). ResearchGate. [Link]

-

Gas-phase FT-IR-spectra of natural amino acids. (2025). ResearchGate. [Link]

Sources

- 1. This compound | C17H21NO | CID 4437007 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound 99 3161-51-1 [sigmaaldrich.com]

- 3. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 4. uanlch.vscht.cz [uanlch.vscht.cz]

- 5. Infrared Spectroscopy [www2.chemistry.msu.edu]

- 6. IR Spectrum and Characteristic Absorption Bands – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications [open.maricopa.edu]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. mdpi.com [mdpi.com]

- 9. orgchemboulder.com [orgchemboulder.com]

- 10. 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry | OpenStax [openstax.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. orgchemboulder.com [orgchemboulder.com]

- 13. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]

- 14. rockymountainlabs.com [rockymountainlabs.com]

- 15. spectroscopyonline.com [spectroscopyonline.com]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. web.williams.edu [web.williams.edu]

- 18. quora.com [quora.com]

- 19. spcmc.ac.in [spcmc.ac.in]

An In-depth Technical Guide to the Solubility of 3-(Dibenzylamino)-1-propanol in Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 3-(Dibenzylamino)-1-propanol (CAS No. 3161-51-1), a key intermediate in various synthetic pathways. Designed for researchers, scientists, and drug development professionals, this document delves into the theoretical principles governing its solubility, presents available qualitative solubility data, and offers a robust, step-by-step experimental protocol for quantitative solubility determination. Understanding the solubility of this compound is paramount for optimizing reaction conditions, developing purification strategies, and formulating active pharmaceutical ingredients. This guide synthesizes theoretical knowledge with practical, field-proven methodologies to empower researchers in their laboratory and development endeavors.

Introduction and Physicochemical Profile

This compound is a tertiary amino alcohol with the linear formula (C₆H₅CH₂)₂N(CH₂)₃OH. Its molecular structure is characterized by a distinct duality: a polar hydroxyl (-OH) group and a tertiary amine nitrogen, which can act as hydrogen bond acceptors, juxtaposed with two bulky, nonpolar benzyl groups. This amphiphilic nature is the primary determinant of its solubility behavior in various organic media.

A thorough understanding of its solubility is critical for a range of applications. In synthetic chemistry, solvent selection directly impacts reaction kinetics, yield, and impurity profiles.[1] For purification, knowledge of solubility is essential for designing effective crystallization or chromatographic separation processes.[2] In pharmaceutical development, the solubility of an active pharmaceutical ingredient (API) or its intermediates is a fundamental property that influences bioavailability and formulation strategies.[3]

Key Physicochemical Properties:

| Property | Value | Source |

|---|---|---|

| CAS Number | 3161-51-1 | [4] |

| Molecular Formula | C₁₇H₂₁NO | [4] |

| Molecular Weight | 255.35 g/mol | [4][5] |

| Form | Liquid | |

| Density | 1.037 g/mL at 25 °C | |

| XLogP3 | 2.9 | [4][5] |

| Topological Polar Surface Area | 23.5 Ų | [5] |

| Hydrogen Bond Donor Count | 1 | [5] |

| Hydrogen Bond Acceptor Count | 2 |[5] |

The positive XLogP3 value of 2.9 indicates a preference for lipophilic environments over aqueous ones, suggesting limited water solubility but better solubility in many organic solvents.[4][5] The presence of a hydrogen bond donor (the -OH group) and two acceptors (the -N and -O atoms) allows for specific interactions with protic and polar aprotic solvents.[5]

Theoretical Principles of Solubility

The solubility of this compound is governed by the "like dissolves like" principle, which is a function of molecular polarity, hydrogen bonding capability, and van der Waals forces.[6]

-

Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can engage in hydrogen bonding with both the hydroxyl group (as a donor and acceptor) and the tertiary amine (as an acceptor) of the solute. However, the large, nonpolar benzyl groups can disrupt the solvent's hydrogen-bonding network, potentially limiting high solubility. Available data indicates "sparingly" soluble in Methanol.

-

Polar Aprotic Solvents (e.g., DMSO, Acetone): These solvents cannot donate hydrogen bonds but can act as acceptors. They can interact with the solute's hydroxyl group. Solvents like DMSO are highly polar and are often excellent solvents for a wide range of compounds. Data confirms that this compound is "soluble" in DMSO.

-

Nonpolar Solvents (e.g., Toluene, Hexane): Solubility in these solvents will be driven by van der Waals interactions between the solvent molecules and the large benzyl and propyl hydrocarbon portions of the solute. The polar head (-N(CH₂)₃OH) will be disfavored, likely leading to lower solubility compared to polar solvents.

-

Chlorinated Solvents (e.g., Chloroform, Dichloromethane): These solvents have intermediate polarity. Chloroform, being slightly acidic, can interact favorably with the basic tertiary amine. Data indicates "slight" solubility in Chloroform.

The interplay between the polar functional groups and the nonpolar hydrocarbon bulk means that a perfect solvent may not exist; instead, a range of solvents will exhibit varying degrees of solvency.

Qualitative Solubility Data

| Solvent | Solvent Type | Expected Interaction | Reported Solubility |

| DMSO (Dimethyl Sulfoxide) | Polar Aprotic | Strong dipole-dipole, H-bond acceptor | Soluble [7] |

| Methanol | Polar Protic | H-bonding | Sparingly Soluble [7] |

| Chloroform | Chlorinated | Dipole-dipole, weak H-bond donor | Slightly Soluble [7] |

| Water | Polar Protic | H-bonding | Very Low (Predicted) |

This table will be updated as more quantitative data becomes available.

Experimental Protocol for Quantitative Solubility Determination

To obtain precise, quantitative solubility data, a robust experimental protocol is required. The Isothermal Equilibrium Shake-Flask Method is the gold standard for determining thermodynamic solubility.[8][9][10] It ensures that the solution has reached equilibrium with the excess solid, providing a true measure of solubility at a given temperature.[8][9]

Materials and Equipment

-

This compound (analyte)

-

Selected organic solvents (HPLC grade or equivalent)

-

Analytical balance (± 0.1 mg)

-

Scintillation vials or flasks with screw caps

-

Orbital shaker with temperature control

-

Syringe filters (e.g., 0.22 µm PTFE, chemically compatible with the solvent)

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., HPLC-UV, GC-FID, or gravimetric analysis setup)

Step-by-Step Methodology

-

Preparation: Add an excess amount of this compound to a vial containing a known volume of the chosen solvent. "Excess" means that a visible amount of undissolved solid should remain at the end of the experiment.[9]

-

Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitation speed (e.g., 150 rpm). Allow the mixture to equilibrate for a sufficient period. A preliminary study should determine the time to reach equilibrium, which is achieved when the concentration of the solute in solution remains constant over successive time points (e.g., 24, 48, and 72 hours).[11]

-

Phase Separation: Once equilibrium is reached, stop the agitation and allow the vials to stand undisturbed in the temperature-controlled environment for at least 2 hours to allow the excess solid to settle.

-

Sampling: Carefully withdraw a sample from the clear supernatant using a syringe. Immediately pass the solution through a chemically resistant syringe filter (e.g., PTFE) to remove all undissolved particles.[8] This step is critical to avoid artificially high results.

-

Dilution: Accurately dilute the filtered sample with the same solvent to a concentration that falls within the calibrated range of the analytical instrument.

-

Quantification: Analyze the diluted sample using a pre-validated analytical method (e.g., HPLC-UV). Calculate the concentration of the original, undiluted sample by applying the dilution factor.

-

Reporting: Express the solubility in standard units, such as mg/mL or mol/L, and report the temperature at which the measurement was made.

The following diagram illustrates this validated workflow.

Caption: Workflow for Quantitative Solubility Determination.

Implications for Research and Development

-

Reaction Chemistry: The choice of solvent is critical for homogeneous reactions involving this compound. A solvent in which it is highly soluble will maximize the concentration of the reactant, potentially increasing reaction rates. Conversely, for reactions where product precipitation is desired, a solvent system with lower solubility for the product would be chosen.

-

Purification and Crystallization: The principle of crystallization relies on differential solubility at varying temperatures.[2] An ideal crystallization solvent would be one in which this compound is highly soluble at elevated temperatures but poorly soluble at low temperatures, allowing for high recovery of pure crystals upon cooling. If no single solvent is ideal, a mixed solvent system (a "soluble" solvent and an "insoluble" miscible solvent) can be employed.[2]

-

Pharmaceutical Formulation: For drug development professionals, understanding the solubility of synthetic intermediates is crucial for process safety and control. If this molecule were part of a final API, its solubility would directly influence the choice of delivery vehicle and impact its absorption and bioavailability.[3]

Conclusion

The solubility of this compound is a complex function of its unique molecular structure, which combines polar, hydrogen-bonding functionalities with significant nonpolar character. While qualitative data provides a useful starting point for solvent selection, this guide underscores the necessity of quantitative determination via robust methods like the shake-flask protocol for process optimization and control. The methodologies and principles detailed herein provide researchers and drug development professionals with the foundational knowledge and practical tools required to effectively manage and utilize this compound in their scientific endeavors.

References

-

West Liberty University. MATERIAL SAFETY DATA SHEET 1-PROPANOL. [Link]

-

PubChem, National Institutes of Health. 3-(Benzylamino)propanol. [Link]

-

Organomation. Solvent Extraction Techniques. [Link]

- Jouyban, A. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. IntechOpen.

-

PubChem, National Institutes of Health. This compound. [Link]

-

American Chemical Society Publications. Solvation Effects in Organic Chemistry. [Link]

- Alsenz, J., & Kansy, M. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. American Pharmaceutical Review.

-

European Chemicals Agency (ECHA). 4,4'-Isopropylidenediphenol, oligomeric reaction products with 1-chloro-2,3-epoxypropane - Brief Profile. [Link]

- Gani, R., et al. (2005). Method for selection of solvents for promotion of organic reactions.

-

World Health Organization (WHO). (2019). Annex 4: Protocol to conduct equilibrium solubility experiments. [Link]

-

Carl ROTH. Safety Data Sheet: 1-Propanol. [Link]

-

LookChem. bisphenol a diglycidyl ether resin cas 25068-38-6. [Link]

- Bergström, C. (2005). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.

-

Nichols, L. (2022). 3.3: Choice of Solvent. Chemistry LibreTexts. [Link]

-

BMG LABTECH. (2023). Drug solubility: why testing early matters in HTS. [Link]

-

Pearson. Solvents Explained: Definition, Examples, Practice & Video Lessons. [Link]

-

Sciencemadness Wiki. Propanol. [Link]

-

Cheméo. Chemical Properties of 1-Propanol, 3-amino- (CAS 156-87-6). [Link]

-

chemeurope.com. Propan-1-ol. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 4. echemi.com [echemi.com]

- 5. This compound | C17H21NO | CID 4437007 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. 25068-38-6 | CAS DataBase [m.chemicalbook.com]

- 8. researchgate.net [researchgate.net]

- 9. lup.lub.lu.se [lup.lub.lu.se]

- 10. bmglabtech.com [bmglabtech.com]

- 11. who.int [who.int]

3-(Dibenzylamino)-1-propanol safety data sheet and handling precautions

Document Control: v1.0 | Status: Active | Classification: Laboratory Safety & Technical Protocol

Executive Summary & Therapeutic Context

3-(Dibenzylamino)-1-propanol (CAS: 3161-51-1) is a lipophilic tertiary amino alcohol serving as a critical intermediate in the synthesis of pharmaceutical agents, particularly in the development of neuroactive drugs and cationic lipids for drug delivery systems. Its structural dualism—possessing both a nucleophilic hydroxyl group and a basic tertiary amine—makes it a versatile scaffold for alkylation and esterification reactions.

However, this utility introduces specific handling risks. Unlike simple alcohols, the dibenzyl moiety increases lipophilicity, potentially enhancing dermal absorption, while the basic nitrogen contributes to tissue irritation. This guide moves beyond the standard Safety Data Sheet (SDS) to provide a researcher-centric protocol for safe manipulation, storage, and experimental integration.

Chemical Identity & Physicochemical Profile

Data aggregated from verified industrial certificates of analysis and computed models.

| Property | Specification | Operational Implication |

| CAS Number | 3161-51-1 | Unique identifier for inventory tracking. |

| Molecular Formula | MW: 255.36 g/mol . | |

| Appearance | Colorless to pale yellow liquid | Darkening indicates oxidation/amine degradation. |

| Boiling Point | ~389°C (760 mmHg) / ~160°C (0.5 mmHg) | Do not distill at atm pressure. Decomposition risk. |

| Density | 1.037 g/mL at 25°C | Slightly denser than water; sinks in aqueous biphasic washes. |

| Solubility | Soluble: DCM, EtOAc, MeOH. Insoluble: Water. | Requires organic solvent for cleanup; water rinse alone is ineffective. |

| pKa | ~10.2 (Amine conjugate acid) | Acts as a base; incompatible with strong acids/anhydrides. |

Hazard Architecture & Toxicology

GHS Classification: Warning

Mechanistic Toxicology (The "Why")

Standard SDSs list irritation, but the mechanism dictates the safety protocol.

-

Lipophilic Penetration: The two benzyl groups render the molecule highly lipophilic (LogP ~2.9). This allows it to penetrate the stratum corneum (outer skin layer) more effectively than smaller amino alcohols like ethanolamine.

-

Alkaline Hydrolysis: Once in the tissue, the tertiary amine (pKa ~10) creates a localized high-pH environment, saponifying membrane lipids and causing cellular necrosis (irritation/burns).

-

Sensitization Potential: While not formally classified as a sensitizer, benzylic amines can undergo metabolic oxidation to reactive iminium species, posing a theoretical risk of haptenization. Double-gloving is mandatory.

Risk Mitigation & Handling Protocols

Engineering Controls

-

Fume Hood: Mandatory. Velocity >100 fpm. The vapor pressure is low, but aerosols generated during pipetting or syringe transfer are potent respiratory irritants.

-

Inert Atmosphere: Store and handle under Nitrogen (

) or Argon. The benzylic positions are susceptible to autoxidation over time, forming benzaldehyde impurities.

Personal Protective Equipment (PPE) Matrix

-

Eyes: Chemical splash goggles. Face shield required if handling >100 mL.

-

Hands: Nitrile (0.11 mm) is sufficient for incidental splash. For prolonged immersion or cleanup, use Laminate film (Silver Shield) gloves due to the permeation potential of the aromatic rings.

-

Respiratory: If working outside a hood (not recommended), use a full-face respirator with ABEK (Organic Vapor/Base) cartridges.

Storage & Stability

-

Temp: 2–8°C (Refrigerate).

-

Container: Amber glass to prevent photodegradation.

-

Incompatibilities: Strong oxidizers (peroxides, permanganates), Acid chlorides (exothermic acylation), Isocyanates.

Emergency Response Architecture

A logic-flow for immediate decision making.

Figure 1: Decision tree for immediate response to this compound exposure.

Experimental Application: Activation & Substitution

Demonstrating safe handling in a realistic synthesis workflow.

Objective: Conversion of this compound to 3-(Dibenzylamino)propyl chloride (alkylating agent).

Reagent: Thionyl Chloride (

The Logic of the Protocol

Direct reaction with thionyl chloride generates

Step-by-Step Methodology

-

Setup: Flame-dried 3-neck Round Bottom Flask (RBF), magnetic stir bar, addition funnel,

inlet, and a caustic scrubber (NaOH trap) for off-gassing. -

Solvent: Dissolve 10.0 mmol of this compound in 20 mL anhydrous Dichloromethane (DCM).

-

Addition (Critical Safety Step):

-

Cool solution to 0°C.

-

Add

(1.2 equiv) dropwise. -

Observation: The solution will fume (HCl generation) and may precipitate the amine-HCl salt.

-

-

Reaction: Allow to warm to Room Temp (RT) and reflux for 2 hours.

-

Quench & Workup (Self-Validating):

-

Cool to 0°C. Slowly add saturated

(Gas evolution: -

Validation: Check pH of aqueous layer. It must be basic (pH > 8) to ensure the amine is in the organic layer (Free Base form). If acidic, the product is trapped in the water.

-

Extract with DCM, dry over

, concentrate.

-

-

Purification: Flash chromatography (Hexanes/EtOAc).

Synthesis Workflow Diagram

Figure 2: Synthetic workflow for chlorination, highlighting critical safety and validation checkpoints.

Disposal & Ecological Considerations

-

Ecological Impact: H402 (Harmful to aquatic life). Do not discharge into drains. The dibenzyl group makes it persistent in sediment.

-

Disposal Path:

-

Collect in "Organic Basic" waste streams.

-

If trace amounts are in glassware, rinse with acetone, then wash with dilute HCl (solubilizes the amine), then water.

-

Incineration is the required method for final destruction (Nitrogen oxides will be generated).

-

References

-

Sigma-Aldrich. (2025).[2] Safety Data Sheet: this compound (Product 370134). Merck KGaA. Link

-

PubChem. (2025).[2] Compound Summary: this compound (CID 4437007). National Center for Biotechnology Information. Link

-

Echemi. (2025).[2][4] Industrial Specification and GHS Classification for this compound. Link

-

ChemicalBook. (2025). Chemical Properties and Safety Data: CAS 3161-51-1.[1] Link

Sources

Methodological & Application

Application Notes: 3-(Dibenzylamino)-1-propanol as a Versatile Intermediate in Pharmaceutical Synthesis

Abstract

This document provides a comprehensive technical guide on the application of 3-(Dibenzylamino)-1-propanol as a pivotal intermediate in the synthesis of pharmaceutical agents. Moving beyond a simple catalog of reactions, this guide illuminates the strategic role of this intermediate, detailing its synthesis, physicochemical properties, and a practical, in-depth case study on its application in the synthesis of a key precursor to the antitussive drug, Dropropizine. The protocols provided are designed for researchers, medicinal chemists, and process development scientists, emphasizing not only the procedural steps but also the underlying chemical principles and safety considerations essential for successful laboratory execution.

Introduction: The Strategic Utility of this compound

In the landscape of pharmaceutical synthesis, the selection of appropriate building blocks is paramount to developing efficient, scalable, and economically viable drug manufacturing processes. Amino alcohols are a class of organic compounds that serve as exceptionally versatile intermediates due to their bifunctional nature. This compound, in particular, is a valuable synthon. The dibenzylamino group serves as a robust protecting group for the secondary amine, preventing unwanted side reactions while being readily removable under specific conditions. This feature allows for selective transformations at the hydroxyl group, making it an ideal starting point for constructing more complex molecular architectures.

This guide will focus on a key application: the synthesis of 1-phenylpiperazine, a crucial precursor for the peripherally acting antitussive agent Dropropizine.[1][2] While multiple routes to Dropropizine exist, this application note will explore a logical synthetic pathway commencing from the readily accessible 3-amino-1-propanol, showcasing the strategic use of this compound as a protected intermediate.

Physicochemical Properties & Synthesis of the Intermediate

A thorough understanding of the starting material is critical for any synthetic endeavor. The key properties of this compound are summarized below.

| Property | Value | Reference |

| CAS Number | 3161-51-1 | [3] |

| Molecular Formula | C₁₇H₂₁NO | [3] |

| Molecular Weight | 255.35 g/mol | [3] |

| Appearance | Colorless to light yellow liquid | [4] |

| Density | 1.037 g/mL at 25 °C | [3] |

| Refractive Index (n20/D) | 1.562 | [3] |

| Boiling Point | 389 °C | [4] |

| Flash Point | >110 °C (>230 °F) | [4] |

Synthesis Protocol: this compound

The synthesis of the title intermediate is achieved through the N,N-dibenzylation of 3-amino-1-propanol. The benzyl groups serve as effective protecting groups for the amine, preventing its interference in subsequent reactions targeting the hydroxyl group. The following protocol is adapted from established methods for the exhaustive benzylation of amino alcohols.[5]

Reaction Scheme: HO-(CH₂)₃-NH₂ + 2 PhCH₂Br → HO-(CH₂)₃-N(CH₂Ph)₂

Materials:

-

3-Amino-1-propanol (1.0 eq)

-

Benzyl bromide (2.1 eq)

-

Potassium carbonate (K₂CO₃) (3.0 eq)

-

Ethanol (95%)

-

Water

-

Diethyl ether

-

Saturated sodium chloride solution (Brine)

-

Anhydrous magnesium sulfate (MgSO₄)

Step-by-Step Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 3-amino-1-propanol (1.0 eq) and potassium carbonate (3.0 eq) in a mixture of 95% ethanol and water (e.g., 5:1 v/v).

-

Addition of Alkylating Agent: Heat the mixture to reflux. Add benzyl bromide (2.1 eq) dropwise to the stirring refluxing solution over 30 minutes. Causality: Dropwise addition is crucial to control the exothermic reaction and prevent the formation of quaternary ammonium salt byproducts. Potassium carbonate acts as a base to neutralize the HBr formed during the reaction, driving the alkylation to completion.

-

Reaction Monitoring: Maintain the reaction at reflux for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Cool the reaction mixture to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.

-

Extraction: To the remaining aqueous residue, add water and extract the product with diethyl ether (3 x volume of aqueous layer). Causality: The product is organic-soluble, while the inorganic salts (KBr, excess K₂CO₃) remain in the aqueous phase.

-

Washing: Combine the organic extracts and wash sequentially with water and then with saturated brine. Causality: Washing removes any remaining water-soluble impurities and salts.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Purification: Purify the crude oil by vacuum distillation or column chromatography on silica gel to afford pure this compound.

Application Case Study: Synthesis of a Dropropizine Precursor

This section details a proposed synthetic pathway for 1-phenylpiperazine, a key starting material for the antitussive Dropropizine, utilizing this compound as the intermediate. This multi-step process showcases how the protected amino alcohol can be chemically manipulated to construct the desired heterocyclic core.

Overall Synthetic Pathway

The transformation from this compound to 1-phenylpiperazine involves three key steps:

-

Chlorination: Conversion of the primary alcohol to an alkyl chloride.

-

N-Arylation: Nucleophilic substitution of the chloride with aniline.

-

Debenzylation & Cyclization: Removal of the benzyl protecting groups via catalytic hydrogenation, which facilitates intramolecular cyclization to form the piperazine ring.

Detailed Experimental Protocols

Protocol 3.2.1: Synthesis of 3-(Dibenzylamino)propyl chloride

The conversion of the hydroxyl group to a more reactive leaving group, such as a chloride, is essential for the subsequent nucleophilic substitution. Thionyl chloride (SOCl₂) is a common and effective reagent for this transformation.

Materials:

-

This compound (1.0 eq)

-

Thionyl chloride (SOCl₂) (1.2 eq)

-

Dichloromethane (DCM), anhydrous

-

Saturated sodium bicarbonate solution

Step-by-Step Protocol:

-

Reaction Setup: Dissolve this compound (1.0 eq) in anhydrous dichloromethane in a flask under an inert atmosphere (e.g., nitrogen) and cool to 0 °C in an ice bath.

-

Reagent Addition: Add thionyl chloride (1.2 eq) dropwise to the cooled solution. Causality: This reaction is exothermic and releases HCl and SO₂ gases; slow addition and proper ventilation are critical. The inert atmosphere prevents reaction with atmospheric moisture.

-

Reaction: Stir the mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-3 hours.

-

Work-up: Carefully pour the reaction mixture over crushed ice and then slowly neutralize with saturated sodium bicarbonate solution until effervescence ceases.

-

Extraction & Drying: Extract the product with dichloromethane. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude chloride, which can be used in the next step without further purification.

Protocol 3.2.2: Synthesis of N¹,N¹-Dibenzyl-N³-phenylpropane-1,3-diamine

This step involves a nucleophilic substitution reaction where aniline displaces the chloride to form the C-N bond necessary for the eventual piperazine ring.

Materials:

-

3-(Dibenzylamino)propyl chloride (1.0 eq)

-

Aniline (1.5 eq)

-

Triethylamine (Et₃N) (1.5 eq)

-

Acetonitrile

Step-by-Step Protocol:

-

Reaction Setup: In a round-bottom flask, dissolve the crude 3-(Dibenzylamino)propyl chloride (1.0 eq) in acetonitrile.

-

Reagent Addition: Add aniline (1.5 eq) and triethylamine (1.5 eq) to the solution. Causality: Triethylamine acts as a non-nucleophilic base to scavenge the HCl that may be formed, preventing the protonation of aniline and driving the reaction forward.

-

Reaction: Heat the mixture to reflux and stir for 12-18 hours, monitoring by TLC.

-

Work-up: After cooling, remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify the residue by column chromatography to yield the desired diamine.

Protocol 3.2.3: Synthesis of 1-Phenylpiperazine via Debenzylation and Cyclization

Catalytic hydrogenation is a standard and clean method for removing N-benzyl protecting groups.[6] In this case, the removal of the benzyl groups is designed to be followed by a spontaneous intramolecular cyclization of the resulting primary amine onto the secondary amine precursor, forming the stable six-membered piperazine ring.

Materials:

-

N¹,N¹-Dibenzyl-N³-phenylpropane-1,3-diamine (1.0 eq)

-

Palladium on carbon (10% Pd/C, 5-10 mol%)

-

Methanol or Ethanol

-

Hydrogen gas (H₂)

Step-by-Step Protocol:

-

Reaction Setup: Dissolve the diamine (1.0 eq) in methanol or ethanol in a hydrogenation vessel.

-

Catalyst Addition: Carefully add the 10% Pd/C catalyst under an inert atmosphere. Causality: Palladium on carbon is pyrophoric and must be handled with care, preferably as a wet paste or under an inert gas stream.

-

Hydrogenation: Seal the vessel, purge with nitrogen, and then pressurize with hydrogen gas (typically 50-100 psi).

-

Reaction: Stir the mixture vigorously at room temperature for 24-48 hours. The reaction progress can be monitored by the cessation of hydrogen uptake or by analytical techniques like GC-MS.

-

Work-up: Carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Causality: Celite filtration is essential to remove the heterogeneous catalyst completely.

-

Purification: Concentrate the filtrate under reduced pressure. The resulting crude 1-phenylpiperazine can be purified by distillation or crystallization of its salt form (e.g., hydrochloride).

Quality Control & Analytical Characterization

Ensuring the purity and identity of the intermediate and final products is crucial. The following table summarizes expected analytical data.

| Compound | Technique | Expected Data |

| This compound | ¹H NMR | Peaks corresponding to aromatic protons (benzyl), methylene protons adjacent to nitrogen and oxygen, and the hydroxyl proton. |

| ¹³C NMR | Signals for aromatic carbons, and aliphatic carbons at distinct chemical shifts for -CH₂-N, -CH₂-CH₂-, and -CH₂-OH.[7][8] | |

| IR (cm⁻¹) | Broad O-H stretch (~3400), C-H stretches (aromatic and aliphatic, ~3100-2800), C=C aromatic stretches (~1600, 1495, 1450), C-N stretch (~1150-1050). | |

| 1-Phenylpiperazine | ¹H NMR | Signals for aromatic protons, and two distinct signals for the four equivalent protons on carbons adjacent to each nitrogen of the piperazine ring. |

| MS (ESI+) | [M+H]⁺ at m/z = 163.1 | |

| Dropropizine | Melting Point | 102-105 °C (for Levodropropizine)[9] |

| HPLC | Purity assessment against a reference standard; crucial for enantiomeric purity in the case of Levodropropizine.[10] |

Safety & Handling

-

This compound: Causes skin and serious eye irritation. May cause respiratory irritation.[11] Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Benzyl Bromide: Lachrymator and corrosive. Handle with extreme care in a fume hood.

-

Thionyl Chloride: Highly corrosive and reacts violently with water. Handle only in a dry, inert atmosphere and in a fume hood.

-